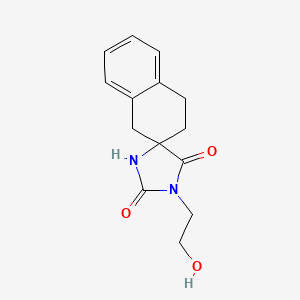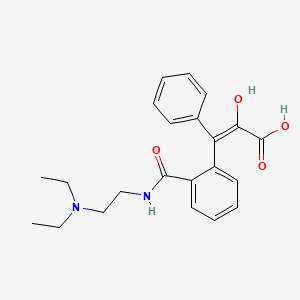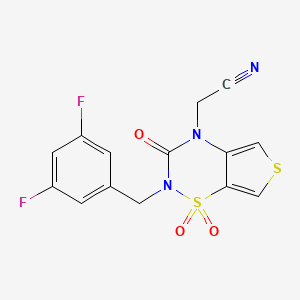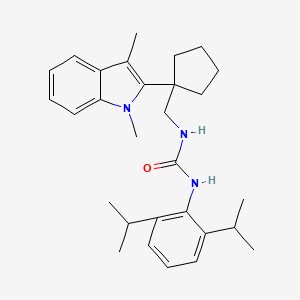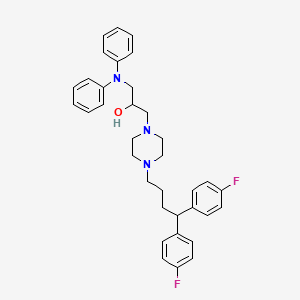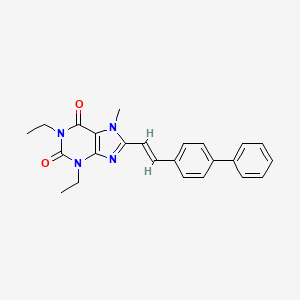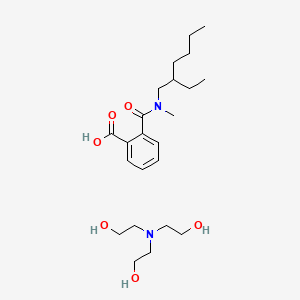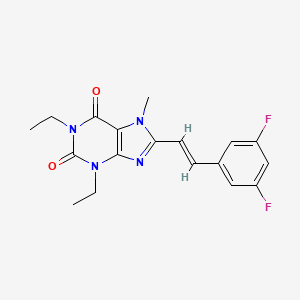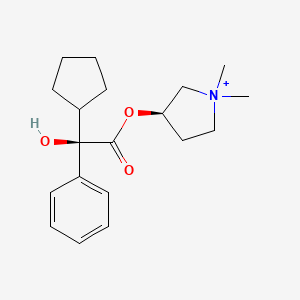
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反应分析
Types of Reactions
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.
作用机制
The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.
相似化合物的比较
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.
属性
CAS 编号 |
43061-14-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1 |
InChI 键 |
NTJQREUGJKIARY-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=C(C=C1OC)C[C@H](C)N)OC |
规范 SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



